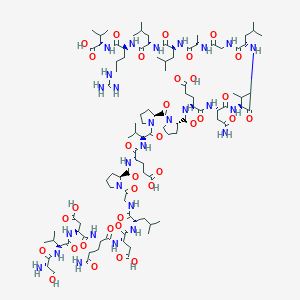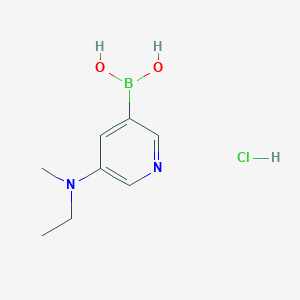
5-(Methylethylamino)pyridine-3-boronic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methylethylamino)pyridine-3-boronic acid hydrochloride is a chemical compound with the CAS Number: 2096334-90-4 . It has a molecular weight of 180.01 . The IUPAC name for this compound is 5-[ethyl (methyl)amino]-3-pyridinylboronic acid .
Molecular Structure Analysis
The InChI code for 5-(Methylethylamino)pyridine-3-boronic acid hydrochloride is 1S/C8H13BN2O2/c1-3-11(2)8-4-7(9(12)13)5-10-6-8/h4-6,12-13H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 5-(Methylethylamino)pyridine-3-boronic acid hydrochloride are not available, boronic acids are generally known to participate in various types of chemical reactions, including coupling reactions and condensation reactions .科学的研究の応用
Reactivity and Chemosensor Applications
5-(Methylethylamino)pyridine-3-boronic acid hydrochloride has been studied for its reactivity and potential in chemosensor applications. Iwatsuki et al. (2012) investigated the reactivity of 3-pyridinium boronic acid, a derivative of pyridylboronic acid, with 4-isopropyltropolone in acidic aqueous solutions. This study provides foundational knowledge for developing effective organoboron-based chemosensors, highlighting the impact of substituents on the acidity and reactivity of the boron center in such compounds (Iwatsuki et al., 2012).
Synthesis of Novel Compounds
The compound has been used in the synthesis of various novel compounds. Jones et al. (1990) explored the acylation of pyrrolidine-2,4-diones, leading to the creation of 3-acyltetramic acids, including derivatives involving boronic acids. This process highlights the compound's role in facilitating complex organic syntheses (Jones et al., 1990).
Antihypertensive Activity
Research by Finch et al. (1978) on derivatives of 5-amino-2-pyridinecarboxylic acids, which are structurally related to 5-(Methylethylamino)pyridine-3-boronic acid hydrochloride, demonstrated potent antihypertensive effects in animal models. This suggests potential therapeutic applications in the field of cardiovascular health (Finch et al., 1978).
Self-Assembly and Drug Carrier Applications
Roy et al. (2023) investigated the self-assembly behavior of boronic acid-based amphiphiles, including pyridine-based boronic acid derivatives. This research is significant for developing new surfactant materials and drug carriers, demonstrating the compound's potential in pharmaceutical applications (Roy et al., 2023).
Coupling Reactions in Organic Synthesis
The compound has also been utilized in various coupling reactions, essential for creating complex organic molecules. Bouillon et al. (2003) described the synthesis of novel halopyridinylboronic acids and esters, demonstrating the compound's role in facilitating Suzuki cross-coupling reactions. This is crucial for the production of new pyridine libraries and for advancing synthetic organic chemistry (Bouillon et al., 2003).
Safety And Hazards
The safety data sheet for a similar compound, 5-(Methylthio)pyridine-3-boronic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
[5-[ethyl(methyl)amino]pyridin-3-yl]boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O2.ClH/c1-3-11(2)8-4-7(9(12)13)5-10-6-8;/h4-6,12-13H,3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKWWJKJEIAPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)N(C)CC)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylethylamino)pyridine-3-boronic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

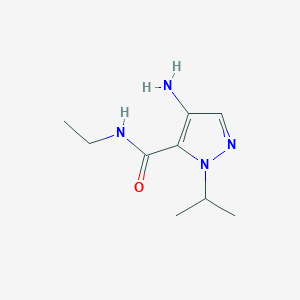
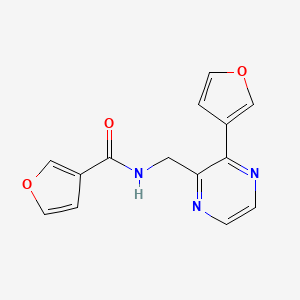
![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2447446.png)
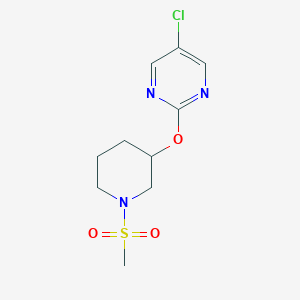
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B2447450.png)
![2-(5-Bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2447452.png)
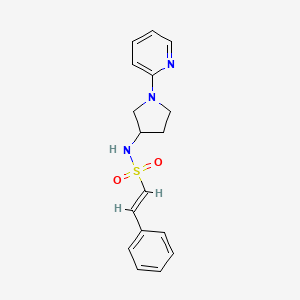
![2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B2447455.png)
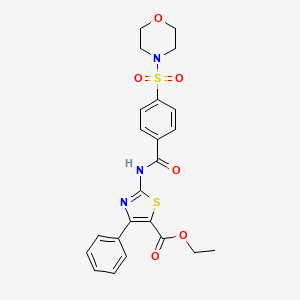
![[8,8-Dimethyl-9-(3-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbut-2-enoate](/img/structure/B2447460.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2447462.png)
![2-(chloromethyl)-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2447464.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide](/img/structure/B2447465.png)
